Unveiling the Action of c-Met-IN-15: A Technical Guide
Unveiling the Action of c-Met-IN-15: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Topic: c-Met-IN-15 Mechanism of Action
This technical guide provides an in-depth overview of the mechanism of action of c-Met-IN-15, a small molecule inhibitor of the c-Met receptor tyrosine kinase. This document summarizes its biochemical activity, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction to c-Met and Its Role in Oncology
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), plays a crucial role in normal cellular processes such as embryonic development and tissue regeneration. However, dysregulation of the HGF/c-Met signaling axis through gene amplification, mutation, or overexpression is a well-documented driver of tumorigenesis, promoting cancer cell proliferation, survival, migration, and invasion. This makes c-Met a compelling target for cancer therapy.
c-Met-IN-15: A Novel Inhibitor
c-Met-IN-15 is a member of the N'-(2-oxoindolin-3-ylidene)hydrazide class of compounds, identified as an inhibitor of c-Met kinase activity.[1] It serves as a valuable tool for researchers studying the therapeutic potential of c-Met inhibition.
Biochemical Activity
c-Met-IN-15 has been shown to directly inhibit the enzymatic activity of the c-Met kinase. The primary quantitative data available for this compound is its percentage of inhibition at a specific concentration.
| Compound | Target | Assay Type | Concentration (μM) | % Inhibition |
| c-Met-IN-15 | c-Met Kinase | Biochemical Kinase Assay | 10 | 21.1% |
Table 1: Biochemical Activity of c-Met-IN-15
Mechanism of Action
As an ATP-competitive inhibitor, c-Met-IN-15 is proposed to bind to the ATP-binding pocket of the c-Met kinase domain. This binding event prevents the phosphorylation of the kinase and subsequent activation of downstream signaling pathways, thereby mitigating the oncogenic effects of aberrant c-Met signaling.
The c-Met Signaling Pathway
The binding of HGF to the extracellular domain of the c-Met receptor induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling cascades, including the RAS/MAPK, PI3K/Akt, and STAT pathways. These pathways collectively regulate cell proliferation, survival, and motility.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of c-Met inhibitors like c-Met-IN-15.
In Vitro c-Met Kinase Inhibition Assay
This assay is fundamental to determining the direct inhibitory activity of a compound against the c-Met kinase.
Objective: To quantify the enzymatic activity of c-Met kinase in the presence of an inhibitor.
Materials:
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Recombinant human c-Met kinase domain
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ATP (Adenosine triphosphate)
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Poly(Glu, Tyr) 4:1 peptide substrate
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Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
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Test compound (c-Met-IN-15) dissolved in DMSO
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Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ based assay
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384-well white plates
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Plate reader capable of luminescence detection
Procedure:
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Prepare a serial dilution of c-Met-IN-15 in DMSO.
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In a 384-well plate, add the test compound dilutions. Include a positive control (DMSO vehicle) and a negative control (no enzyme).
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Add the c-Met kinase to all wells except the negative control.
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Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should be at or near the Km for c-Met.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
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Stop the reaction and measure the remaining ATP (or ADP produced) using a luminescent assay kit according to the manufacturer's instructions.
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Read the luminescence on a plate reader.
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Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
Cellular Phospho-c-Met Assay
This assay determines the ability of an inhibitor to block HGF-induced c-Met phosphorylation in a cellular context.
Objective: To measure the level of phosphorylated c-Met in cells treated with an inhibitor.
Materials:
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A human cancer cell line with high c-Met expression (e.g., MKN-45, U-87 MG)
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Cell culture medium and supplements
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Recombinant human HGF
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Test compound (c-Met-IN-15)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met
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Secondary antibody (HRP-conjugated)
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Western blot reagents and equipment or ELISA-based assay kit
Procedure:
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Plate cells in a multi-well plate and allow them to adhere overnight.
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Starve the cells in serum-free medium for 4-24 hours.
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Pre-treat the cells with various concentrations of c-Met-IN-15 for 1-2 hours.
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Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
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Wash the cells with cold PBS and lyse them.
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Determine protein concentration of the lysates.
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Analyze the levels of phosphorylated and total c-Met using Western blotting or a specific ELISA kit.
Cell Proliferation/Viability Assay
This assay assesses the impact of c-Met inhibition on the growth and survival of cancer cells.
Objective: To determine the effect of c-Met-IN-15 on the viability of c-Met dependent cancer cell lines.
Materials:
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c-Met dependent cancer cell line
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Cell culture medium and supplements
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Test compound (c-Met-IN-15)
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CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTS/MTT-based assay
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96-well clear or white-walled plates
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Plate reader
Procedure:
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Seed cells in a 96-well plate at a predetermined density.
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Allow cells to attach overnight.
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Treat the cells with a serial dilution of c-Met-IN-15.
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Incubate for a specified period (e.g., 72 hours).
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Measure cell viability using a chosen assay according to the manufacturer's protocol.
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Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a c-Met inhibitor.
Conclusion
c-Met-IN-15 is a useful research tool for investigating the biological consequences of c-Met kinase inhibition. The methodologies and pathways described in this guide provide a framework for the continued exploration of c-Met inhibitors in the context of cancer drug discovery and development. Further studies are warranted to fully elucidate the therapeutic potential of this and related compounds.
